4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in the presence of acetic acid . This reaction leads to the formation of the desired pyrazolo[3,4-b]pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable and economical synthetic routes. For instance, the use of N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines has been reported to yield chiral pyrazolo[3,4-b]pyridin-6-ones efficiently . This method features mild reaction conditions, a broad substrate scope, and easy scalability, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
Difluoromethyl pyrazole derivatives: These compounds exhibit antifungal and antibacterial activities and are used in agricultural applications.
7-difluoromethylpyrazolo[1,5-a]pyrimidines:
Uniqueness
4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific structural features, such as the difluoromethyl group and the pyrazolo[3,4-b]pyridine core. These features contribute to its distinct biological activities and make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(difluoromethyl)-2-ethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O/c1-2-14-4-6-5(8(10)11)3-7(15)12-9(6)13-14/h3-4,8H,2H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJSTILQKJQYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=O)NC2=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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